

Spectroscopic Profile of p-Phenethyl Benzaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	Benzaldehyde, p-phenethyl-	
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This technical guide provides a comprehensive overview of the spectroscopic data for p-phenethyl benzaldehyde (also known as 4-(2-phenylethyl)benzaldehyde). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the tabulated, predicted, and experimentally reported chemical shifts for p-phenethyl benzaldehyde.

¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for p-Phenethyl Benzaldehyde



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~9.97	Singlet	1H	Aldehyde proton (- CHO)
~7.82	Doublet	2H	Aromatic protons ortho to -CHO
~7.35	Doublet	2H	Aromatic protons meta to -CHO
~7.28 - 7.17	Multiplet	5H	Aromatic protons of the phenethyl group
~2.95	Triplet	2H	Benzylic methylene protons (-CH ₂ -Ar)
~2.90	Triplet	2H	Methylene protons (- CH ₂ -Ph)

Note: Predicted values are based on analogous compounds and spectral databases. The exact chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency used.

¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: ¹³C NMR Spectroscopic Data for p-Phenethyl Benzaldehyde



Chemical Shift (δ) ppm	Assignment	
~192.0	Aldehyde carbonyl carbon (-CHO)	
~148.0	Quaternary aromatic carbon (C-4)	
~141.0	Quaternary aromatic carbon of the phenethyl group	
~135.5	Quaternary aromatic carbon (C-1)	
~130.0	Aromatic CH carbons ortho to -CHO	
~129.5	Aromatic CH carbons meta to -CHO	
~128.8	Aromatic CH carbons of the phenethyl group	
~128.5	Aromatic CH carbons of the phenethyl group	
~126.3	Aromatic CH carbon of the phenethyl group	
~38.0	Benzylic methylene carbon (-CH ₂ -Ar)	
~37.5	Methylene carbon (-CH2-Ph)	

Note: Predicted values are based on analogous compounds and spectral databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for p-Phenethyl Benzaldehyde



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080 - 3020	Medium	Aromatic C-H stretch
~2920 - 2850	Medium	Aliphatic C-H stretch
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi doublets)
~1700	Strong	Aldehyde C=O stretch
~1605, ~1575, ~1495	Medium to Strong	Aromatic C=C stretching vibrations
~830	Strong	p-Disubstituted benzene C-H out-of-plane bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for p-Phenethyl Benzaldehyde

m/z	Relative Intensity (%)	Assignment
210	High	[M]+ (Molecular ion)
209	Moderate	[M-H] ⁺
181	Moderate	[M-CHO]+
105	High	[C7H5O]+ (Benzoyl cation)
91	High	[C ₇ H ₇] ⁺ (Tropylium cation)
77	Moderate	[C ₆ H ₅] ⁺ (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols



The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of p-phenethyl benzaldehyde (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube.[1][2] [3][4][5] The solution must be homogeneous and free of any particulate matter.[3][4] The spectrum is then acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). For ¹³C NMR, proton decoupling is commonly employed to simplify the spectrum.

Infrared (IR) Spectroscopy

For liquid samples like p-phenethyl benzaldehyde, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique.[6][7] A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[6][7] A background spectrum of the clean crystal is typically recorded first and subtracted from the sample spectrum.

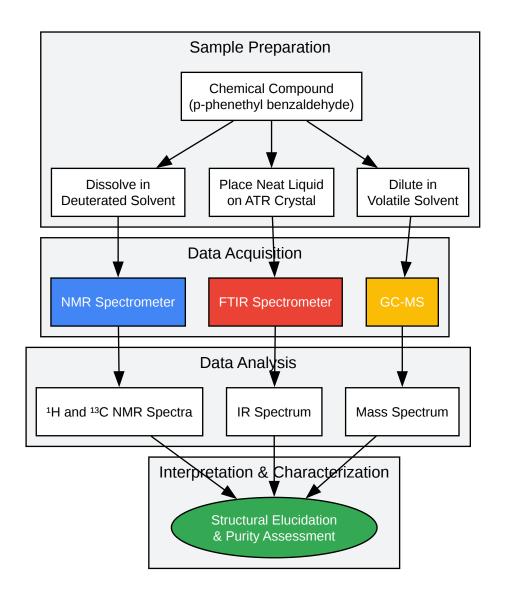
Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like p-phenethyl benzaldehyde.[8][9] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. [8] The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a common method for generating ions, which are then separated based on their mass-to-charge ratio by a mass analyzer.[8]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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Caption: General workflow for spectroscopic analysis.

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